molecular formula C8H9N7 B8697050 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide CAS No. 61959-40-8

5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide

Cat. No.: B8697050
CAS No.: 61959-40-8
M. Wt: 203.20 g/mol
InChI Key: JJSOMCXELDVWER-UHFFFAOYSA-N
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Description

5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then reacted with an appropriate isocyanate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and carboximidamide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: It has shown promise in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Industry: The compound is utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-pyrazole-4-carboxamide
  • 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1H-pyrazole-4-carboxylic acid

Uniqueness

5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is unique due to the presence of the pyrazin-2-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of new pharmaceuticals .

Properties

CAS No.

61959-40-8

Molecular Formula

C8H9N7

Molecular Weight

203.20 g/mol

IUPAC Name

5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide

InChI

InChI=1S/C8H9N7/c9-7-5(3-14-15(7)8(10)11)6-4-12-1-2-13-6/h1-4H,9H2,(H3,10,11)

InChI Key

JJSOMCXELDVWER-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=C(N(N=C2)C(=N)N)N

Origin of Product

United States

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